molecular formula C16H21NO3 B7573288 (7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone

(7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone

Cat. No. B7573288
M. Wt: 275.34 g/mol
InChI Key: ASODCFPJLIAECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone, commonly known as HDBM-1, is a compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. HDBM-1 has been found to have several pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of HDBM-1 is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. HDBM-1 has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
HDBM-1 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). HDBM-1 has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, HDBM-1 has been found to induce the expression of p53, a tumor suppressor protein that plays a role in the regulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using HDBM-1 in lab experiments is its relatively low toxicity. HDBM-1 has been found to have low cytotoxicity in both normal and cancer cells. Additionally, HDBM-1 has been found to have good solubility in water, making it easy to administer in lab experiments. However, one limitation of using HDBM-1 in lab experiments is its limited stability in aqueous solutions. HDBM-1 has been found to degrade rapidly in aqueous solutions, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for the study of HDBM-1. One potential direction is the development of HDBM-1 derivatives with improved stability and efficacy. Another potential direction is the study of HDBM-1 in combination with other drugs for the treatment of cancer and inflammation. Additionally, the study of HDBM-1 in animal models of neurodegenerative diseases could provide insight into its potential use as a neuroprotective agent.

Synthesis Methods

The synthesis of HDBM-1 involves the reaction of 7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid with piperidin-1-ylmethanone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of HDBM-1 as a white crystalline solid with a melting point of 137-139°C.

Scientific Research Applications

HDBM-1 has been extensively studied for its potential use in medicinal chemistry. It has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. HDBM-1 has also been found to have anti-cancer effects, particularly in the treatment of breast cancer. Additionally, HDBM-1 has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2)10-11-6-7-12(13(18)14(11)20-16)15(19)17-8-4-3-5-9-17/h6-7,18H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASODCFPJLIAECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)C(=O)N3CCCCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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